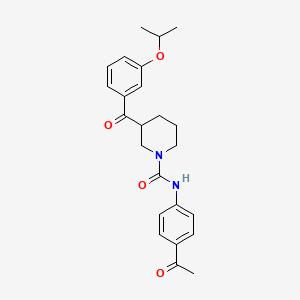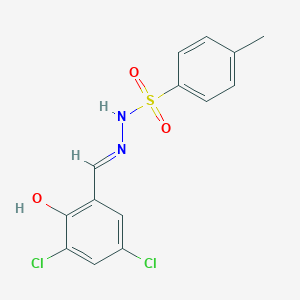![molecular formula C13H8N2O3S2 B6046842 [5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6046842.png)
[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, commonly known as CTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTAA belongs to the class of thiazolidinone derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of CTAA is not fully understood. However, it is believed that CTAA exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and physiological effects:
CTAA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CTAA also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, CTAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTAA is its ease of synthesis, which makes it readily available for use in laboratory experiments. CTAA also has low toxicity, which makes it a safe compound to work with. However, one limitation of CTAA is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on CTAA. One area of research could be to investigate the potential of CTAA as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to study the potential of CTAA as a chemopreventive agent for cancer. Additionally, future research could focus on improving the solubility of CTAA to make it more accessible for use in various experimental setups.
Métodos De Síntesis
CTAA can be synthesized through a simple one-pot reaction between 4-cyanobenzaldehyde, thioglycolic acid, and glycine. The reaction is carried out in the presence of a catalyst, and the product is obtained in good yield and purity.
Aplicaciones Científicas De Investigación
CTAA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CTAA has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, CTAA has been studied for its anticancer properties, and it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[(5E)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c14-6-9-3-1-8(2-4-9)5-10-12(18)15(7-11(16)17)13(19)20-10/h1-5H,7H2,(H,16,17)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXJLWHMPKRDX-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046761.png)
![N-1,3-benzothiazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B6046767.png)

![1-(1-piperidinyl)-3-[2-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046781.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B6046788.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046818.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6046848.png)

![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)